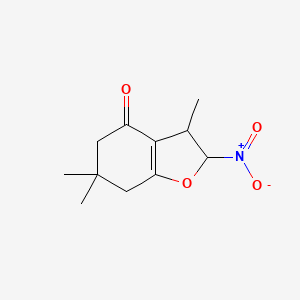
1-(3-pyridinylcarbonyl)piperazine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-pyridinylcarbonyl)piperazine trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TFMPP, and it is a member of the piperazine family of compounds. TFMPP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The exact mechanism of action of TFMPP is not fully understood. However, it is believed that TFMPP acts on the serotonergic system in the brain. TFMPP has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. TFMPP has also been shown to have an effect on the dopamine system in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. TFMPP has been shown to increase the release of serotonin in the brain, which is thought to be responsible for its anxiogenic effects. TFMPP has also been shown to increase the release of dopamine in the brain, which is thought to be responsible for its psychoactive effects. TFMPP has been shown to have an effect on the cardiovascular system, and it has been shown to increase heart rate and blood pressure.
実験室実験の利点と制限
One of the advantages of using TFMPP in lab experiments is that it is relatively easy to synthesize. TFMPP is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of using TFMPP in lab experiments is that it has been shown to have a number of side effects, including nausea, vomiting, and dizziness. Additionally, TFMPP has been shown to have a potential for abuse, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of TFMPP. One area of research is the study of the potential therapeutic uses of TFMPP in the treatment of anxiety disorders. Another area of research is the study of the mechanisms of action of TFMPP, which may lead to the development of new drugs that target the serotonergic system. Additionally, the study of the potential side effects of TFMPP may lead to the development of new drugs with fewer side effects.
合成法
The synthesis of TFMPP involves the reaction of 1-(3-pyridinyl) piperazine with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine. The product obtained is TFMPP, which is a white crystalline powder. TFMPP is soluble in water and organic solvents such as ethanol and methanol.
科学的研究の応用
TFMPP has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is the study of the central nervous system. TFMPP has been shown to have an effect on the central nervous system, and it has been used to study the mechanisms of action of other drugs that affect the central nervous system. TFMPP has also been studied for its potential use in the treatment of anxiety disorders.
特性
IUPAC Name |
piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.C2HF3O2/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;3-2(4,5)1(6)7/h1-3,8,11H,4-7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVJTCHKFHMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CC=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)

![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)
